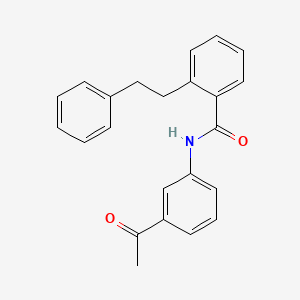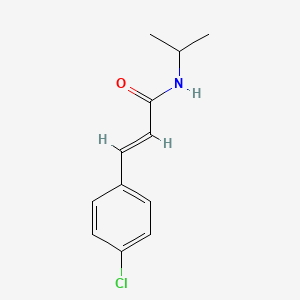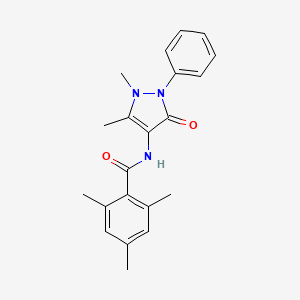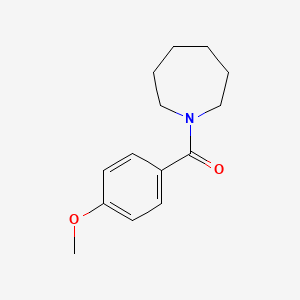![molecular formula C18H24FN3O2 B5514150 N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that have been studied for their unique chemical and physical properties. These studies often focus on the synthesis of new compounds, understanding their molecular structure, and exploring their potential applications based on their chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to "N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine" involves various chemical reactions, including nucleophilic substitution and ring-closure processes. For example, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of related compounds, highlighting the methodologies applicable to the target compound's synthesis (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds with similar chemical structures have been investigated, providing insights into the geometric parameters and stability of such molecules. Studies by Mary et al. (2015) employed both experimental and theoretical approaches to analyze the molecular structure, highlighting the importance of hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of related compounds reveals information about their reactivity and potential applications. For instance, the study on the synthesis and reactions of compounds with similar functional groups by Pimenova et al. (2003) sheds light on the chemical behavior and reaction pathways that could be relevant for the compound (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of compounds, including their crystalline structure and hydrogen bonding patterns, have been extensively studied. Kumarasinghe et al. (2009) focused on the regiospecific synthesis and crystal structure analysis, providing valuable information on the physical characteristics that could be analogous to those of the target compound (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of chemical compounds. The work by Tamer et al. (2015) on the nonlinear optical properties of related compounds highlights the importance of molecular orbital analysis in determining the chemical properties (Tamer et al., 2015).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis resulted in the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. This process shows the potential for creating diamides with various amines (Agekyan & Mkryan, 2015).
Antimicrobial Activity
- Synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives led to novel Schiff bases, which were screened for in vitro antimicrobial activity. Some derivatives exhibited significant activity (Puthran et al., 2019).
Fluorinated Heterocyclic Compounds
- The Me ester of 2-fluoro-3-methoxyacrylic acid and its acyl chloride were used for the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting its role in creating diverse fluorinated compounds (Shi, Wang, & Schlosser, 1996).
Coordination Chemistry
- N,N-bis((1H-pyrazol-1-yl)methyl)(furan-2-yl)methanamine, a related compound, was used to synthesize Co(II) chloride complexes. These complexes demonstrated distinct coordination geometries and showed high activity for methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Chiroptical Properties
- The synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to the query compound, formed chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes maintained similar structures in solution, suggesting potential applications in chiroptical studies (Canary et al., 1998).
Propriétés
IUPAC Name |
N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-3-22(12-15-5-4-8-24-15)11-13-10-20-21-18(13)16-7-6-14(23-2)9-17(16)19/h6-7,9-10,15H,3-5,8,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCHPQVHIOJGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)CC2=C(NN=C2)C3=C(C=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)
![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)
![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)



![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)
![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)


![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)